molecular formula C20H22N2O2 B458464 N-[(Z)-1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-2-(4-methylphenoxy)acetamide

N-[(Z)-1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-2-(4-methylphenoxy)acetamide

Cat. No.: B458464
M. Wt: 322.4g/mol
InChI Key: JRFMMRXFZJYQGD-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an indene moiety with a hydrazide functional group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 1-(2,3-dihydro-1H-inden-5-yl)ethanone with 2-(4-methylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)
  • Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)
  • 1H-Inden-5-ol, 2,3-dihydro-

Uniqueness

N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide stands out due to its unique combination of an indene moiety and a hydrazide functional group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4g/mol

IUPAC Name

N-[(Z)-1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C20H22N2O2/c1-14-6-10-19(11-7-14)24-13-20(23)22-21-15(2)17-9-8-16-4-3-5-18(16)12-17/h6-12H,3-5,13H2,1-2H3,(H,22,23)/b21-15-

InChI Key

JRFMMRXFZJYQGD-QNGOZBTKSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NN=C(C)C2=CC3=C(CCC3)C=C2

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C(/C)\C2=CC3=C(CCC3)C=C2

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=C(C)C2=CC3=C(CCC3)C=C2

Origin of Product

United States

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